molecular formula C22H38O2 B8260849 ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate

ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate

Cat. No.: B8260849
M. Wt: 334.5 g/mol
InChI Key: OATAZPJOVHRUAN-OMKQVKJBSA-N
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Description

Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate is an ethyl ester derivative of the polyunsaturated fatty acid (11Z,14E,17E)-icosa-11,14,17-trienoic acid. Its molecular formula is C₂₂H₃₆O₂ (MW: 332.52 g/mol). The compound features three double bonds at positions 11, 14, and 17, with distinct stereochemistry: the 11th double bond is cis (Z), while the 14th and 17th are trans (E). This configuration distinguishes it from the more commonly reported all-cis isomers like (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid (CAS: 17046-59-2), which is a precursor in omega-3 metabolic pathways .

The ethyl ester modification enhances lipid solubility, making it suitable for pharmaceutical formulations and metabolic studies. Limited natural occurrence has been reported for its free acid form, though trace amounts are found in hen egg yolk (0.15–0.16% of total lipids) and select plant oils (e.g., Pittosporum undulatum seed oil: 31.44% of total fatty acids) .

Properties

IUPAC Name

ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12H,3-4,7,10,13-21H2,1-2H3/b6-5+,9-8+,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATAZPJOVHRUAN-OMKQVKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C\CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate typically involves the esterification of eicosapentaenoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also explored to achieve greener and more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the ester into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides and other oxygenated derivatives.

    Reduction: The corresponding alcohol, ethyl (11Z,14E,17E)-icosa-11,14,17-trienol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a standard in analytical chemistry.

    Biology: The compound is studied for its role in cellular signaling and membrane fluidity.

    Medicine: Research focuses on its potential benefits in reducing inflammation, lowering triglyceride levels, and improving cardiovascular health.

    Industry: It is used in the formulation of dietary supplements and functional foods aimed at promoting heart health.

Mechanism of Action

The mechanism of action of ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators, such as eicosanoids, which play crucial roles in inflammation and immune responses. The compound’s ability to modulate gene expression and enzyme activity further contributes to its biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares ethyl (11Z,14E,17E)-icosa-11,14,17-trienoate with key analogues:

Compound Name Molecular Formula Molecular Weight Double Bond Positions/Configurations Natural Sources/Applications Key Differences
This compound C₂₂H₃₆O₂ 332.52 11Z, 14E, 17E Synthetic/Pharmaceutical research Reference compound
(11Z,14Z,17Z)-Icosa-11,14,17-trienoic acid (free acid) C₂₀H₃₄O₂ 306.48 11Z, 14Z, 17Z Pittosporum undulatum seed oil, hen egg yolk Free acid form; all-cis configuration
Methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate C₂₁H₃₄O₂ 318.49 11Z, 14Z, 17Z Laboratory standard (retention index: 2272) Methyl ester; all-cis configuration
Ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate C₂₀H₃₄O₂ 306.48 9Z, 12Z, 15Z Flaxseed oil derivatives Shorter chain (C18 vs. C20); omega-3 positioning
Ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate (EPA ethyl ester) C₂₂H₃₄O₂ 330.50 5Z, 8Z, 11Z, 14Z, 17Z Marine oils; hypertriglyceridemia treatment Five double bonds; higher unsaturation

Analytical Data

Retention indices (GC-MS) highlight structural distinctions:

  • This compound: Retention time ≈ 38.983 min (estimated from analogues) .
  • Methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate: Retention index = 2272 .
  • Ethyl stearate (C20 saturated ester): Retention time = 40.169 min .

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